5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid
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Overview
Description
5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid include other spirocyclic compounds with similar ring structures and functional groups. Examples include:
- 5-Azaspiro[2.3]hexane-1-carboxylic acid
- 1-Oxaspiro[2.3]hexane-5-carbonitrile
- Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate
Uniqueness
What sets 5-Methyl-5-azaspiro[2This unique structural feature makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-methyl-5-azaspiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-8-3-7(4-8)2-5(7)6(9)10/h5H,2-4H2,1H3,(H,9,10) |
InChI Key |
IAEYBLJZUSVSQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CC2C(=O)O |
Origin of Product |
United States |
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